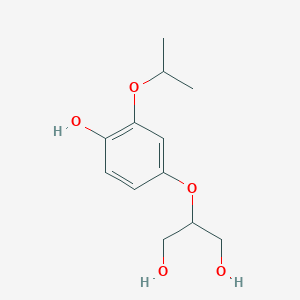![molecular formula C13H23BrN2O4 B13869604 tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl carbamate group, a bromoacetyl group, and an oxolan-3-yl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate typically involves multiple steps:
Formation of tert-butyl N-(2-bromoacetyl)carbamate: This can be achieved by reacting tert-butyl carbamate with bromoacetyl bromide in the presence of a base such as triethylamine.
Introduction of the oxolan-3-yl group: This step involves the reaction of the intermediate with oxolan-3-ylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Major Products
Nucleophilic substitution: The major products are the substituted amines or thiols, depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions allow it to modify other molecules by introducing new functional groups or by breaking down into simpler components . The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate is unique due to the presence of both the bromoacetyl and oxolan-3-yl groups, which provide it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules .
Properties
Molecular Formula |
C13H23BrN2O4 |
|---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H23BrN2O4/c1-13(2,3)20-12(18)15-5-6-16(11(17)8-14)10-4-7-19-9-10/h10H,4-9H2,1-3H3,(H,15,18) |
InChI Key |
RFDQCHDMIDVDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C1CCOC1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)
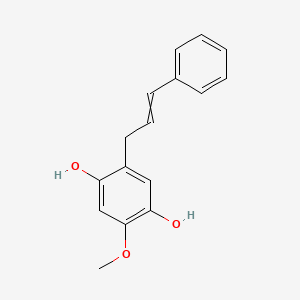
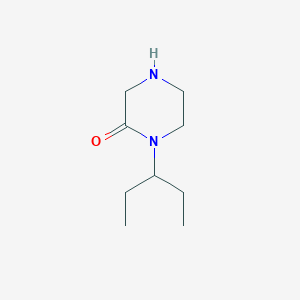
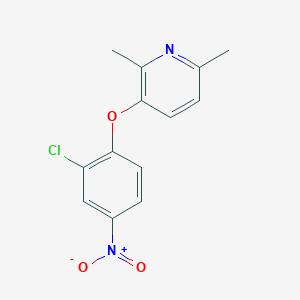
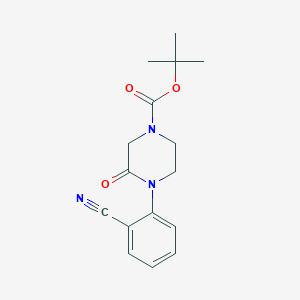
![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
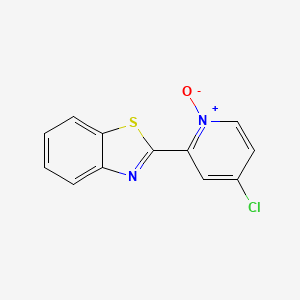
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
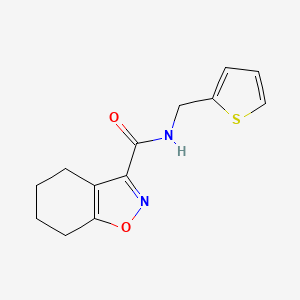
![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)
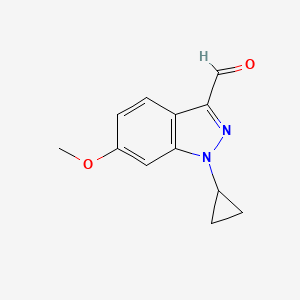
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)

